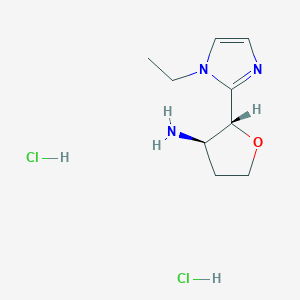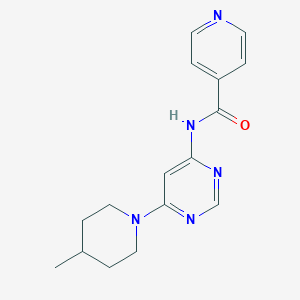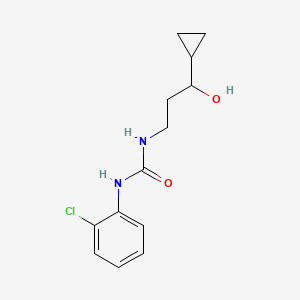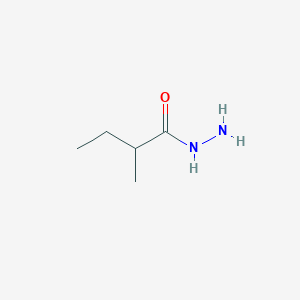
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, also known as DEET, is a widely used insect repellent. DEET is a synthetic compound that was first developed by the United States Army in the 1940s. Since then, DEET has become one of the most commonly used insect repellents in the world. DEET is effective against a wide variety of insects, including mosquitoes, ticks, and fleas. The purpose of
Scientific Research Applications
Chemical Reactions and Mechanisms
The study conducted by Amalʼchieva et al. (2022) explores the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, leading to the formation of complex structures like benzopyrroloxazine(ones). Quantum-chemical calculations were utilized to understand the reaction mechanisms, indicating the influence of substrate structure on the reaction outcomes. This research highlights the compound's role in synthetic organic chemistry, particularly in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Spectroscopy and Structural Analysis
Fernandes et al. (2017) performed a comprehensive analysis of a chloramphenicol derivative, which shares structural similarities with 4-oxobutanoic acid derivatives. The study utilized vibrational spectroscopy and single-crystal X-ray diffraction to elucidate the compound's structure. Such analyses are crucial for understanding the compound's interactions and stability, which could inform its potential applications in drug design and other fields (Fernandes, Júnior, Porto, Ferreira, Flores, Corrêa, Santos, Oliveira, & Machado, 2017).
Enzyme-linked Immunosorbent Assay (ELISA) Development
The research by Zhang et al. (2008) on the development of a sensitive ELISA for analyzing organophosphorous insecticides in fruit samples introduces haptens structurally related to 4-oxobutanoic acid derivatives. This study demonstrates the compound's utility in developing analytical tools for environmental and food safety applications, highlighting its role in creating sensitive and specific assays for contaminant detection (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Molecular Docking and Biological Activities
Vanasundari et al. (2018) presented a comparative study on the docking, vibrational, structural, electronic, and optical properties of certain butanoic acid derivatives. The study's findings on molecular docking suggest these compounds' potential to inhibit specific growth factors, indicating their possible applications in medicinal chemistry and drug discovery (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Properties
IUPAC Name |
4-(2,6-diethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-11-6-5-7-12(4-2)15(11)18-14(20)10-13(16(21)22)17-8-9-19/h5-7,13,17,19H,3-4,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWMALHCPFSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)

![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)





